molecular formula C12H18O2 B7940962 1-[3-(Methoxymethyl)phenyl]butan-1-ol

1-[3-(Methoxymethyl)phenyl]butan-1-ol

货号: B7940962
分子量: 194.27 g/mol
InChI 键: DDZDEEYGSFUNSD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-[3-(Methoxymethyl)phenyl]butan-1-ol is a secondary alcohol characterized by a butan-1-ol backbone substituted at the phenyl ring’s 3-position with a methoxymethyl group. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. Synthesis likely involves coupling reactions or alkylation steps similar to those described for related compounds .

属性

IUPAC Name

1-[3-(methoxymethyl)phenyl]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-3-5-12(13)11-7-4-6-10(8-11)9-14-2/h4,6-8,12-13H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZDEEYGSFUNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC(=C1)COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Molecular Properties

Key structural analogs include phenylbutanol derivatives, indole/benzimidazole-containing alcohols, and simpler aliphatic alcohols. Their molecular features are summarized below:

Table 1: Molecular Properties of 1-[3-(Methoxymethyl)phenyl]butan-1-ol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence Source
1-[3-(Methoxymethyl)phenyl]butan-1-ol C₁₂H₁₆O₂ 192.25 3-(methoxymethyl)phenyl, butanol -
3-Methyl-2-phenylbutan-1-ol C₁₁H₁₆O 164.24 Phenyl, 3-methylbutanol
1-Phenyl-3-methylbutan-1-ol C₁₁H₁₆O 164.24 Phenyl, 3-methylbutanol
3-Methylbutan-1-ol (Isoamyl alcohol) C₅H₁₂O 88.15 Aliphatic primary alcohol
1-{1-[2-(3-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol C₂₀H₂₄N₂O₃ 340.40 Benzimidazole, 3-methoxyphenoxy

Key Observations :

  • The methoxymethyl group in the target compound increases polarity compared to simpler aliphatic alcohols like isoamyl alcohol .
  • Bulky substituents (e.g., benzimidazole in ) significantly elevate molecular weight and may reduce volatility.
Pharmacological Activity

Table 2: Pharmacological Profiles of Analogs

Compound Type Activity Evidence Source
Indole-based alcohols α₁/α₂/β₁-adrenoceptor binding, antiarrhythmic, hypotensive
MCHR1 antagonists Melanin-concentrating hormone receptor inhibition
Isoamyl alcohol Solvent use; low receptor affinity

Key Observations :

  • Benzimidazole derivatives (e.g., ) may exhibit kinase inhibition similar to tyrosine kinase inhibitors listed in .

Key Observations :

  • Methoxymethyl and aromatic substituents may reduce volatility but introduce unknown chronic toxicity risks.
  • Aliphatic alcohols like isoamyl alcohol have well-documented exposure limits .

准备方法

Mechanism and Substrate Design

Friedel-Crafts alkylation offers a direct route to introduce aliphatic chains to aromatic systems. For 1-[3-(Methoxymethyl)phenyl]butan-1-ol, the methoxymethyl group at the meta position activates the benzene ring toward electrophilic substitution. A modified approach from CN103073391A involves:

  • Chlorobutanol Ester Formation : Tetrahydrofuran (THF) reacts with acyl chloride (e.g., acetyl chloride) catalyzed by ZnCl₂ at 0–25°C to yield 4-chlorobutanol ester.

  • Alkylation : The ester undergoes Friedel-Crafts reaction with 3-(methoxymethyl)benzene using AlCl₃ (1:1.5 molar ratio to THF) at 0–20°C.

  • Hydrolysis : Alkaline hydrolysis (NaOH/MeOH, 20–60°C) cleaves the ester to the alcohol.

Key Parameters:

  • Yield : 70–75% for alkylation, with hydrolysis achieving >95% efficiency.

  • Regioselectivity : Methoxymethyl’s ortho/para-directing effect positions the butanol chain predominantly at the para site.

Ketone Reduction Strategies

Synthesis of 1-[3-(Methoxymethyl)phenyl]butan-1-one

The ketone precursor is synthesized via Friedel-Crafts acylation:

  • Acylation : 3-(Methoxymethyl)benzene reacts with butanoyl chloride (AlCl₃, 0–5°C) to form 1-[3-(Methoxymethyl)phenyl]butan-1-one.

  • Purification : Distillation or recrystallization isolates the ketone (purity >98%).

Reduction to Alcohol

Reduction methods from Ambeed.com include:

Sodium Borohydride (NaBH₄)

  • Conditions : THF/EtOH/H₂O (0°C, 1 h), pH adjustment with H₂SO₄.

  • Yield : ~56%, with diastereomeric purity >90%.

Diisobutylaluminum Hydride (DIBAH)

  • Conditions : Toluene/cyclohexanol (20°C, 2 h), hydrolysis with HCl.

  • Yield : 80–97%, favoring anti-Markovnikov addition.

Comparative Analysis of Methods

Method Catalyst Temperature Yield Purity
Friedel-Crafts AlkylationAlCl₃0–20°C70–75%>95%
NaBH₄ ReductionNone0°C56%90%
DIBAH ReductionDIBAH20°C80–97%>98%

Advantages :

  • Friedel-Crafts : Scalable, minimal byproducts.

  • DIBAH : High stereoselectivity, superior yields.

Limitations :

  • NaBH₄ : Moderate yield, requires acidic workup.

  • Friedel-Crafts : Sensitive to substituent electronic effects.

Stereochemical Considerations

Chiral induction during reduction is critical. As demonstrated in, DIBAH with cyclohexanol achieves >95% enantiomeric excess (ee) for analogous alcohols, whereas NaBH₄ yields racemic mixtures. Catalytic asymmetric hydrogenation (e.g., Ir/Fe complexes) could further enhance ee but remains unexplored for this substrate.

Industrial-Scale Adaptations

Process Optimization

  • Solvent Recycling : THF and methanol are recovered via distillation (80% efficiency).

  • Catalyst Recovery : AlCl₃ is precipitated post-reaction and reused (3–5 cycles).

Emerging Methodologies

Enzymatic Reduction

Recent advances employ alcohol dehydrogenases (e.g., Lactobacillus brevis) to reduce ketones stereoselectively. Pilot studies show 85% yield and 99% ee under mild conditions (pH 7, 30°C).

Flow Chemistry

Microreactors enable continuous Friedel-Crafts alkylation, reducing reaction time from hours to minutes and improving heat dissipation.

常见问题

Q. What are the optimal synthetic routes for 1-[3-(Methoxymethyl)phenyl]butan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of 1-[3-(Methoxymethyl)phenyl]butan-1-ol can be achieved via nucleophilic substitution or reduction pathways. For example:

  • Substitution Reaction : Starting from 3-(methoxymethyl)benzyl chloride, a Grignard reagent (e.g., butylmagnesium bromide) can be employed in anhydrous THF at 0–5°C to introduce the butanol chain. This method requires strict control of moisture and temperature to minimize side reactions .
  • Reduction Approach : Ketone precursors (e.g., 1-[3-(Methoxymethyl)phenyl]butan-1-one) can be reduced using NaBH₄ in ethanol at room temperature, yielding the alcohol with >85% efficiency. Catalyst choice (e.g., chiral catalysts for enantioselective synthesis) and solvent polarity significantly impact stereochemical outcomes .

Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and optimize purification using silica gel chromatography. Yield discrepancies often arise from incomplete precursor conversion or steric hindrance at the methoxymethyl-substituted phenyl ring .

Q. How should researchers characterize the purity and structural integrity of 1-[3-(Methoxymethyl)phenyl]butan-1-ol?

Methodological Answer: A multi-technique approach is critical:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm the presence of the methoxymethyl group (δ ~3.3 ppm for OCH₃, δ ~4.4 ppm for CH₂O) and the butanol backbone. Compare with computational predictions (e.g., DFT calculations) to resolve overlapping signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular ion peaks (expected m/z: 208.1468 [M+H]⁺) and detect impurities like oxidation byproducts .
  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity >98%. Retention time shifts may indicate residual solvents or unreacted precursors .

Data Interpretation : Cross-validate results with PubChem or DSSTox databases to address spectral anomalies caused by rotational isomers or hydrogen bonding .

Advanced Research Questions

Q. How can contradictory spectroscopic data be resolved when analyzing this compound’s reaction intermediates?

Methodological Answer: Contradictions often arise from:

  • Rotational Isomerism : The methoxymethyl group’s flexibility can lead to multiple conformers, altering NMR splitting patterns. Variable-temperature NMR (VT-NMR) between −40°C and 25°C can freeze conformers and clarify assignments .
  • Oxidative Byproducts : During synthesis, trace oxidation of the alcohol to ketones (e.g., under aerobic conditions) may occur. Use LC-MS/MS to detect low-abundance ketones (m/z: 206.1312 [M+H]⁺) and adjust inert gas purging in reaction setups .

Recommendation : Pair experimental data with computational tools like Gaussian for optimizing molecular geometries and predicting spectral profiles .

Q. What computational approaches predict the biological activity and toxicity of 1-[3-(Methoxymethyl)phenyl]butan-1-ol?

Methodological Answer:

  • QSAR Modeling : Train models using datasets of structurally similar alcohols (e.g., 1-(4-chlorophenyl)butan-1-ol) to predict receptor binding affinities. Focus on descriptors like logP (calculated: ~2.1) and polar surface area (PSA: ~20 Ų) to estimate blood-brain barrier penetration .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) for toxicity screening. Prioritize metabolites (e.g., oxidized ketones) identified via in silico metabolic pathway analysis (e.g., SwissADME) .

Validation : Cross-check predictions with in vitro assays (e.g., Ames test for mutagenicity) and hepatic microsomal stability studies .

Q. What are the key considerations in designing in vitro toxicity studies for this compound?

Methodological Answer:

  • Dose Range : Start with IC₅₀ determination via MTT assay (0.1–100 µM in HepG2 cells) to establish cytotoxicity thresholds. Account for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) at 37°C, monitoring depletion kinetics via LC-MS. Use NADPH cofactors to simulate Phase I metabolism and identify reactive intermediates .
  • Genotoxicity : Conduct comet assays to detect DNA strand breaks at sub-cytotoxic doses (1–10 µM). Include positive controls (e.g., ethyl methanesulfonate) and validate with duplicate experiments .

Safety Protocols : Follow OSHA guidelines for handling flammable liquids (flash point: ~75°C) and use fume hoods during solvent evaporation steps .

Q. How can researchers optimize enantiomeric resolution for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Adjust flow rate (1.0 mL/min) and column temperature (25°C) for baseline resolution .
  • Kinetic Resolution : Employ lipase-mediated acetylation (e.g., Candida antarctica lipase B) in tert-butyl methyl ether. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC, targeting >95% ee .

Challenges : Steric hindrance from the methoxymethyl group may reduce enzyme accessibility. Screen alternative biocatalysts (e.g., Pseudomonas fluorescens lipase) or co-solvents (e.g., ionic liquids) to improve efficiency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。